molecular formula C11H7ClN2S B8716281 [2-(4-Chloro-phenyl)-thiazol-4-yl]-acetonitrile

[2-(4-Chloro-phenyl)-thiazol-4-yl]-acetonitrile

Cat. No. B8716281
M. Wt: 234.71 g/mol
InChI Key: VATBLIZQMIUHJM-UHFFFAOYSA-N
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Description

[2-(4-Chloro-phenyl)-thiazol-4-yl]-acetonitrile is a useful research compound. Its molecular formula is C11H7ClN2S and its molecular weight is 234.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Chloro-phenyl)-thiazol-4-yl]-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Chloro-phenyl)-thiazol-4-yl]-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[2-(4-Chloro-phenyl)-thiazol-4-yl]-acetonitrile

Molecular Formula

C11H7ClN2S

Molecular Weight

234.71 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetonitrile

InChI

InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5H2

InChI Key

VATBLIZQMIUHJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A catalytic amount of 18-crown-6-ether (20 mg) was added to a solution of 4-(chloromethyl)-2-(4-chlorophenyl)thiazole (0.55 g, 2.25 mmol) in acetonitrile (20 mL), followed by potassium cyanide (0.22 g, 3.37 mmol) and the reaction mixture was refluxed for 10 h. The reaction mixture was then quenched with water and the organic product extracted with EtOAc. The combined extracts were washed with H2O and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 15% EtOAc in petroleum ether) to afford 2-(2-(4-chlorophenyl)thiazol-4-yl)acetonitrile (0.43 g, yield 82%) as an off-white solid. 1H NMR (300 MHz, CDCl3) δ 7.89-7.86 (d, J=8.6 Hz, 2H), 7.45-7.42 (d, J=8.6 Hz, 2H), 7.32 (m, 1H), 3.96 (s, 2H). MS (ESI) m/z: Calculated for C11H7ClN2S: 234.00. found: 235.0 (M+H)+.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two

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